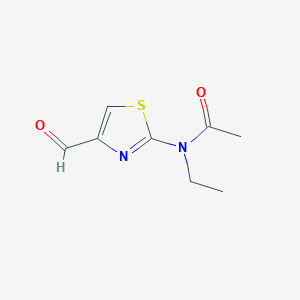

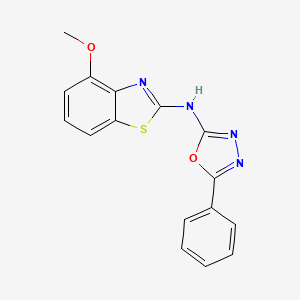

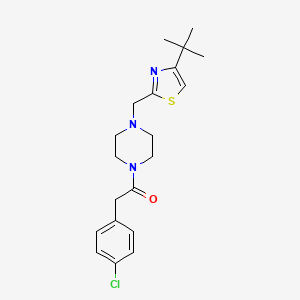

![molecular formula C17H20FN3O4S B2355142 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine CAS No. 869075-48-9](/img/structure/B2355142.png)

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

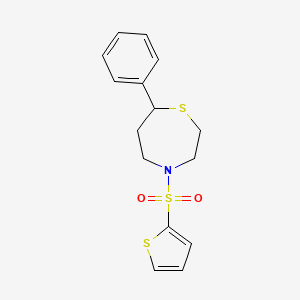

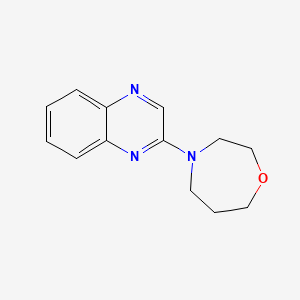

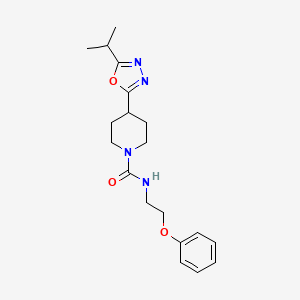

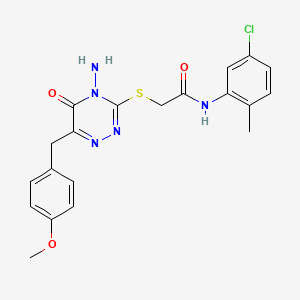

The compound “2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine” is a complex organic molecule. It contains a sulfonylguanidine group, a fluorophenyl group, and a dimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the sulfonylguanidine, fluorophenyl, and dimethoxyphenyl groups would significantly influence its overall shape and properties .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the sulfonylguanidine group might be susceptible to reactions with nucleophiles, while the aromatic rings in the fluorophenyl and dimethoxyphenyl groups might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

Fluorescent solvatochromic dyes, including compounds with dimethoxyphenyl and sulfonyl functionalities, have been developed for their strong solvent-dependent fluorescence. These properties make them suitable for creating ultra-sensitive fluorescent molecular probes. Such probes can be employed to study a variety of biological events and processes, offering insights into cellular mechanisms and molecular interactions. The development of these probes underscores the compound's potential in biological imaging and diagnostics (Diwu et al., 1997).

Inhibition of Na+/H+ Exchanger

Benzoylguanidine derivatives have been investigated for their role as Na+/H+ exchanger inhibitors, particularly in the context of cardiac ischemia and reperfusion. The inhibition of this exchanger can preserve cellular integrity and improve functional performance, which is crucial in acute myocardial infarction treatment. The specificity and potency of these inhibitors are critical for their therapeutic efficacy, highlighting the potential application of sulfonylguanidine derivatives in cardiovascular medicine (Baumgarth et al., 1997).

Antiproliferative Agents

The synthesis of sulfonamide derivatives, including those with phenyl and ethyl substitutions, has shown promise as antiproliferative agents. These compounds have been evaluated for their in-vitro antiproliferative activity against various cancer cell lines, including MCF-7, HeLa, A-549, and Du-145. The findings suggest that certain derivatives exhibit significant antiproliferative effects, which could be leveraged in developing new anticancer therapies (Pawar et al., 2018).

Antimicrobial Activity

The design and synthesis of sulfonamide derivatives have also been explored for their antimicrobial properties. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The results indicate that certain derivatives possess potent antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Ghorab et al., 2017).

Fuel-Cell Applications

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized for use in fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them suitable as membranes in fuel cells. The research demonstrates the compound's potential in energy technologies, particularly in enhancing the efficiency and durability of fuel cells (Bae et al., 2009).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as 2-(3,4-dimethoxyphenyl)ethylamine derivatives, have been evaluated for their effectiveness in preventing water-immersion stress-induced gastric ulceration .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to exert a therapeutic effect

Biochemical Pathways

It’s known that indole derivatives, which share some structural similarities with this compound, have diverse biological activities and can interact with multiple receptors .

Result of Action

Related compounds have shown significant antiulcer activity , suggesting that this compound may have similar effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-24-15-8-3-12(11-16(15)25-2)9-10-20-17(19)21-26(22,23)14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIZMCDTAXWHGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)

![4-(3-Methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355073.png)

![N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2355074.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355078.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)